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Compound of Interest

Compound Name: GSK3395879

Cat. No.: B15577275

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of two prominent TRPV4 channel antagonists, GSK2193874 and RN-
1734, for their application in in vivo studies. This document summarizes their performance,
supported by experimental data, to aid in the selection of the most suitable compound for your
research needs.

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel
implicated in a variety of physiological and pathophysiological processes, making it a
compelling target for therapeutic intervention. Both GSK2193874, developed by
GlaxoSmithKline, and RN-1734 are selective antagonists of TRPV4, yet they exhibit distinct
characteristics in terms of potency, pharmacokinetic profiles, and applications in preclinical
models. While the user initially inquired about GSK3395879, no public data exists for this
compound. Therefore, this guide focuses on the well-characterized GSK compound,
GSK2193874, as a representative TRPV4 antagonist from GlaxoSmithKline for a meaningful
comparison with RN-1734.

At a Glance: Key Quantitative Data

The following tables provide a structured overview of the quantitative parameters for
GSK2193874 and RN-1734, facilitating a direct comparison of their in vitro potency and in vivo
pharmacokinetic properties.
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Parameter GSK2193874 RN-1734 Reference
Transient Receptor Transient Receptor
Target Potential Vanilloid 4 Potential Vanilloid 4 [1][2]
(TRPV4) (TRPV4)
Mechanism of Action Selective Antagonist Selective Antagonist [1][2]
Molecular Weight (
691.62 353.31 [2][3]
g/mol)
Table 1: General Properties
Species GSK2193874 1C50 RN-1734 1C50 Reference
Human 40 nM 2.3 uM [1][2]
Rat 2nM 3.2uM [1112]
Mouse Not specified 5.9 uM [4]
Table 2: In Vitro Potency (IC50)
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Species Parameter GSK2193874 RN-1734 Reference
Rat IV Clearance 7.3 mL/min/kg Not available [31[5]
Oral Half-life
10 hours Not available [3][5]
(t1/2)
Oral
Bioavailability 31% Not available [3][5]
(%F)
Dog IV Clearance 6.9 mL/min/kg Not available [3][5]
Oral Half-life ]
31 hours Not available [3][5]
(t1/2)
Oral
Bioavailability 53% Not available [3][5]
(%F)

Table 3: Pharmacokinetic Parameters

Signaling Pathways and Mechanism of Action

Both GSK2193874 and RN-1734 exert their effects by selectively blocking the TRPV4 ion
channel, thereby inhibiting the influx of calcium (Ca2+) and other cations into the cell. However,
their downstream consequences on signaling pathways have been explored in different
contexts.

GSK2193874 has been shown to negatively regulate vasoconstriction through a mechanism
that may involve direct, Ca2+-independent activation of endothelial TRPV4 channels by
signaling molecules from smooth muscle cells.[6] Its primary therapeutic potential has been
investigated in the context of heart failure, where it prevents and resolves pulmonary edema by
inhibiting TRPV4-mediated increases in vascular permeability.[7][8]

RN-1734 has been demonstrated to suppress the activation of the NF-kB (nuclear factor
kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] Specifically, it inhibits the
phosphorylation of the p65 subunit of NF-kB, leading to a reduction in the production of pro-
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inflammatory cytokines such as TNF-a and IL-13.[2][9] This mechanism underlies its
therapeutic potential in inflammatory conditions, such as demyelination.
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Caption: Signaling pathways of GSK2193874 and RN-1734.

In Vivo Experimental Protocols and Performance
GSK2193874 in a Murine Model of Heart Failure-Induced
Pulmonary Edema

Objective: To evaluate the efficacy of GSK2193874 in preventing and resolving pulmonary
edema in a mouse model of myocardial infarction.[1]
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Methodology:
» Animal Model: Myocardial infarction was induced in mice to create a heart failure model.

e Dosing Regimen: GSK2193874 was administered orally at a dose of 60 mg/kg/day for 14
days.[1]

o Endpoint Measurements:

o Pulmonary edema was assessed using magnetic resonance imaging (MRI) and by

measuring lung weight.[1]
o Arterial oxygen tension was measured to determine respiratory function.[1]
o Survival rates were monitored over the course of the study.[1]

Performance: GSK2193874 demonstrated significant efficacy in both preventing and resolving
pulmonary edema in this model. The treatment led to improved arterial oxygen tension and
increased survival rates in the treated group compared to the vehicle control.[1]
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Caption: Experimental workflow for GSK2193874 in a heart failure model.

RN-1734 in a Cuprizone-Induced Mouse Model of
Demyelination

Obijective: To investigate the therapeutic potential of RN-1734 in a mouse model of
demyelination.[9]

Methodology:

+ Animal Model: Demyelination was induced in C57BL/6 mice by feeding them a diet

containing 0.2% cuprizone for 5 weeks.

¢ Dosing Regimen: RN-1734 was administered daily for 5 weeks via a microinjector pump at a
dose of 0.5 pL of a 10 uM solution.[4]
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« Endpoint Measurements:

o The levels of 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNP), a myelin-associated

protein, were quantified.[9]
o The extent of myelination was assessed through histological analysis.[9]
o Glial activation and the production of pro-inflammatory cytokines were also evaluated.[9]

Performance: Treatment with RN-1734 significantly reversed the decrease in CNP protein
levels and improved myelination in the cuprizone-induced demyelination mouse model.[4][9] It
also inhibited glial activation and the production of TNF-a and IL-1[3.[9]
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Caption: Experimental workflow for RN-1734 in a demyelination model.
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Summary and Conclusion

GSK2193874 and RN-1734 are both valuable tools for investigating the role of TRPV4 in
various biological processes.

GSK?2193874 stands out for its high potency, particularly for rat TRPV4, and its oral
bioavailability, which makes it well-suited for chronic in vivo studies.[3][5] Its demonstrated
efficacy in rodent and canine models of heart failure-induced pulmonary edema highlights its
potential for cardiovascular research.[7][8]

RN-1734, while less potent than GSK2193874, has been effectively utilized in models of
neuroinflammation and pain.[9][10] Its ability to modulate the NF-kB signaling pathway provides
a clear mechanistic basis for its anti-inflammatory effects.[9]

The choice between GSK2193874 and RN-1734 will ultimately depend on the specific research
question and the experimental model. For studies requiring high potency and oral
administration in the context of cardiovascular disease, GSK2193874 is a strong candidate. For
investigations into neuroinflammatory conditions where modulation of the NF-kB pathway is of
interest, RN-1734 presents a well-characterized option. It is important to note the lack of
publicly available data for direct head-to-head in vivo comparisons and comprehensive toxicity
profiles for both compounds. Researchers should carefully consider the available data and their
specific experimental needs when selecting the appropriate TRPV4 antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5430398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5430398/
https://www.ahajournals.org/doi/10.1161/ATVBAHA.117.310038
https://pubmed.ncbi.nlm.nih.gov/23136043/
https://pubmed.ncbi.nlm.nih.gov/23136043/
https://www.researchgate.net/publication/233334253_An_Orally_Active_TRPV4_Channel_Blocker_Prevents_and_Resolves_Pulmonary_Edema_Induced_by_Heart_Failure
https://pubmed.ncbi.nlm.nih.gov/30455633/
https://pubmed.ncbi.nlm.nih.gov/30455633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3543146/
https://www.benchchem.com/product/b15577275#gsk3395879-vs-rn-1734-for-in-vivo-studies
https://www.benchchem.com/product/b15577275#gsk3395879-vs-rn-1734-for-in-vivo-studies
https://www.benchchem.com/product/b15577275#gsk3395879-vs-rn-1734-for-in-vivo-studies
https://www.benchchem.com/product/b15577275#gsk3395879-vs-rn-1734-for-in-vivo-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15577275?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

